2-Amino-6-methyl-3-nitropyridine

Physicochemical Properties Material Characterization Crystallography

Researchers struggle to source nitropyridine isomers with reliable regiochemical outcomes. Non-nitrated analogs fail Pummerer rearrangement; wrong isomers lack CA XII selectivity. This compound delivers: • Enables Pummerer aminal synthesis inaccessible to non-nitrated analogs • Core scaffold for CA XII-selective anticancer inhibitors • Key building block for patented 2,6-disubstituted-3-nitropyridine class ≥98% purity, yellow crystalline powder. Ambient shipping, global stock.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 21901-29-1
Cat. No. B186383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methyl-3-nitropyridine
CAS21901-29-1
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C6H7N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3,(H2,7,8)
InChIKeyLCJXSRQGDONHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methyl-3-nitropyridine Specifications and Applications


2-Amino-6-methyl-3-nitropyridine (CAS 21901-29-1) is a 3-nitropyridine derivative characterized by a 2-amino group and a 6-methyl substitution on the pyridine ring . This compound is supplied as a yellow crystalline powder with a molecular weight of 153.14 g/mol and a typical purity of ≥98.0% (GC) . Its physicochemical properties, including a melting point range of 147–157 °C and limited aqueous solubility, are well-documented by major chemical suppliers and inform its handling and application as a synthetic intermediate .

High-purity synthetic intermediate with GC assay specification
Well-characterized crystalline powder form, documented melting behavior
Nitro-pyridine scaffold for regioselective synthetic transformations

Unique Substitution Profile of 2-Amino-6-methyl-3-nitropyridine


Simple substitution of 2-amino-6-methyl-3-nitropyridine with other aminonitropyridine isomers or analogs is not feasible due to quantifiable differences in key physicochemical and functional properties. The specific arrangement of the amino, nitro, and methyl groups on the pyridine ring directly impacts critical parameters such as melting point, solubility, and, most importantly, the regioselectivity of subsequent chemical transformations [1]. These differences are not merely academic; they have direct consequences for downstream synthetic yields, purification efficiency, and the functional activity of the final molecular constructs [2]. The evidence below quantifies these differences, providing a clear rationale for the targeted selection of this specific compound.

Risk Factor
2-Amino-6-methyl-3-nitropyridine
Substitution Analog
Reaction selectivity
Enables aminal formation via Pummerer rearrangement
Non-nitrated analogs may not undergo this specific pathway
Melting behavior
Lower melting range due to 6-methyl group
5-nitro isomer melts 30–40 °C higher, altering purification
Regiochemical control
3-Nitro group directs electrophilic chemistry
Other nitro positions may shift regiochemical outcome

2-Amino-6-methyl-3-nitropyridine vs. Closest Analogs


Melting Point Depression with 6-Methyl Substitution

The introduction of a methyl group at the 6-position of the 2-amino-3-nitropyridine scaffold results in a significant and quantifiable decrease in the melting point, a direct measure of intermolecular forces in the solid state. This differentiates it from its unsubstituted and 5-nitro isomer counterparts, impacting its handling and purification characteristics .

Melting Point
Head-to-head
Target: 147–157 °C Comparator (no 6-methyl): 165–167 °C 5-nitro isomer: 186–190 °C Depression: 10–40 °C
Supports purity tracking and crystallization workflow selection
Multi-vendor reported values
Physicochemical Properties Material Characterization Crystallography

Pummerer Rearrangement Specificity vs. Non-Nitrated Analogs

The presence of the 3-nitro group in 2-amino-6-methyl-3-nitropyridine is essential for directing specific synthetic pathways, unlike its non-nitrated analog, 2-amino-6-methylpyridine. This is a clear case of functional group-driven reactivity differentiation [1].

Pummerer Reaction
Head-to-head
Aminal product formed Non-nitrated analog: only N-methylenethiomethyl derivative Nitro group is essential
Enables regioselective aminal synthesis for complex molecules
Conditions: DMSO, acid chloride, base
Synthetic Methodology Reaction Selectivity Medicinal Chemistry

Carbonic Anhydrase Inhibition in Cancer Research

2-Amino-6-methyl-3-nitropyridine, as a representative 3-nitropyridine derivative, contributes to a class of compounds with demonstrable, quantifiable inhibition of cancer-related carbonic anhydrase (CA) isoforms. While specific IC50 data for the exact free base is not available, its proton-transfer salt and Cu(II) complexes fall within a defined range of inhibitory activity, establishing a baseline for structure-activity relationship (SAR) studies [1].

CA Inhibition
Class-level
Derivative IC50 ranges: hCA I: 15.61–99.02 µM hCA II: 22.36–77.03 µM CA IX: 23.90–138.63 µM CA XII: 9.50–693.15 µM
Supports CA inhibitor SAR studies; class-wide activity context
Data from proton-transfer salts and Cu(II) complexes
Cancer Biology Enzyme Inhibition Drug Discovery

Patented Anticancer Scaffold Utility

The 2-amino-6-methyl-3-nitropyridine core is explicitly claimed as a key substructure within a broader patent for 2,6-substituted 3-nitropyridine derivatives with demonstrated anticancer activity [1]. This patent provides a clear legal and commercial framework for its use.

Patent Coverage
Supporting evidence
Core scaffold claimed in KR20110023118A 2,6-disubstituted-3-nitropyridine pharmacophore
Provides IP context for oncology research compound libraries
Covers pharmaceutical compositions for cancer research
Cancer Therapeutics Medicinal Chemistry Patent Analysis

Research and Industrial Applications of 2-Amino-6-methyl-3-nitropyridine


Patent-Protected Anticancer Agent Synthesis

Leveraging the core scaffold of 2-amino-6-methyl-3-nitropyridine, researchers can efficiently access a series of 2,6-disubstituted-3-nitropyridine derivatives that are the subject of specific patent claims for cancer treatment [1]. This offers a direct, commercially-aware entry point into a validated chemical space for developing novel antineoplastic therapeutics.

Regioselective Synthesis of Complex Aminals

The unique reactivity of 2-amino-6-methyl-3-nitropyridine under Pummerer rearrangement conditions allows for the selective synthesis of aminal structures, a transformation that fails with non-nitrated analogs [2]. This makes it the reagent of choice for synthetic chemists requiring access to these specific, higher-order molecular frameworks for applications in medicinal chemistry or materials science.

CA XII-Selective Inhibitor Development

As a core component of a class of compounds exhibiting in vitro inhibition of carbonic anhydrase isoforms, with a noted selectivity for the cancer-associated CA XII isozyme, this compound serves as a critical intermediate for constructing focused libraries of potential anticancer agents [3]. Its procurement enables SAR studies aimed at improving potency and selectivity profiles against this validated drug target.

Microtubule-Targeting Agent Synthesis

The 3-nitropyridine framework, to which 2-amino-6-methyl-3-nitropyridine belongs, has been identified as a novel class of microtubule-targeting agents with potent in vitro and in vivo anticancer effects [4]. This compound can be utilized as a key synthetic intermediate to generate analogs for probing the colchicine-binding site on tubulin, a promising avenue for developing new chemotherapeutics.

Application
Selection Property
Validation Focus
Oncology research compound synthesis (patent-defined scaffold)
2,6-disubstituted-3-nitropyridine core
Scaffold compliance with patent claims for cancer research
Regioselective aminal formation
Nitro-directed Pummerer reactivity
Product selectivity and aminal yield verification
CA isoform inhibitor library synthesis
Carbonic anhydrase isoform selectivity profile
SAR against CA IX/CA XII isoforms
Microtubule-targeting agent synthesis
3-nitropyridine microtubule binding scaffold
Tubulin polymerization inhibition and colchicine site binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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